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molecular formula C4H7N3OS B174378 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine CAS No. 15884-86-3

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B174378
M. Wt: 145.19 g/mol
InChI Key: ZLDOCTTXAVVDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04090026

Procedure details

Phosphoryl chloride (87 ml) was added dropwise to a vigorously stirred mixture of thiosemicarbazide (100 g), methoxyacetic acid (100 g) and petroleum ether b.p. 80°-100° (200 ml) maintained at 60°-70°. The temperature of the mixture was slowly raised to 95° and was kept at this temperature until the evolution of gas ceased. The solvent was evaporated and the residual syrup was dissolved in water (200 ml) to give a yellow solution which was adjusted to pH 7 by the addition of 10N NaOH. The mixture was filtered to give 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole (111.25 g). Recrystallisation from water gave compound with m.p. 177°-179°.
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[NH2:6][NH:7][C:8]([NH2:10])=[S:9].[CH3:11][O:12][CH2:13][C:14](O)=O.[OH-].[Na+]>>[NH2:10][C:8]1[S:9][C:14]([CH2:13][O:12][CH3:11])=[N:6][N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
87 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
100 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
100 g
Type
reactant
Smiles
COCC(=O)O
Name
petroleum ether
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 60°-70°
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was slowly raised to 95°
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual syrup was dissolved in water (200 ml)
CUSTOM
Type
CUSTOM
Details
to give a yellow solution which
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=NN=C(S1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 111.25 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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